ペンドゥレチン

概要

説明

It is typically found in plants such as Brickelia pendula and Vitex negundo . Penduletin is known for its light yellow crystalline or powder form and is soluble in alcohol and ketone solvents but only slightly soluble in water . This compound exhibits significant antioxidant and anticancer properties, making it a subject of interest in various scientific fields .

科学的研究の応用

Penduletin has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of flavonoid chemistry and reactivity.

Biology: Penduletin is studied for its biological activities, including antioxidant and anticancer properties.

Medicine: Research has shown that penduletin can induce apoptosis in cancer cells through the generation of reactive oxygen species.

準備方法

Penduletin is primarily extracted from natural sources. The general preparation method involves the extraction of plant materials using suitable solvents, followed by purification processes . For industrial production, the extraction process can be scaled up using large quantities of plant material and industrial-grade solvents. The extracted compound is then purified using techniques such as chromatography to obtain high-purity penduletin .

化学反応の分析

Penduletin undergoes various chemical reactions, including:

Oxidation: Penduletin can be oxidized to form quinones and other oxidized derivatives.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: Penduletin can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

作用機序

Penduletin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress in cells . In cancer cells, penduletin induces apoptosis by generating reactive oxygen species, which leads to the activation of caspases and subsequent cell death . The molecular targets involved include various signaling pathways related to oxidative stress and apoptosis .

類似化合物との比較

Penduletin is similar to other flavonoids such as artemetin, vitexicarpin, and salvigenin . it is unique in its specific combination of hydroxyl and methoxy groups, which contribute to its distinct chemical reactivity and biological activity . Compared to these similar compounds, penduletin has shown a higher potency in inducing apoptosis in certain cancer cell lines .

Similar Compounds

- Artemetin

- Vitexicarpin

- Salvigenin

- Scutellarein

Penduletin’s unique structure and potent biological activities make it a valuable compound for further research and potential therapeutic applications.

特性

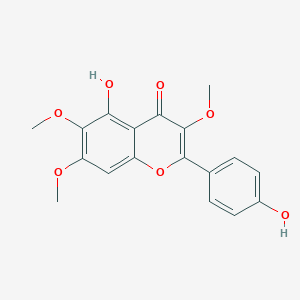

IUPAC Name |

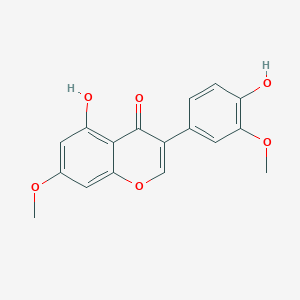

5-hydroxy-2-(4-hydroxyphenyl)-3,6,7-trimethoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-12-8-11-13(14(20)17(12)23-2)15(21)18(24-3)16(25-11)9-4-6-10(19)7-5-9/h4-8,19-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXFFLGRZJWNFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205437 |

Source

|

| Record name | Penduletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-80-2 |

Source

|

| Record name | Penduletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penduletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penduletin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENDULETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD7R8D6VZB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-cancer mechanisms of penduletin?

A1: Penduletin has demonstrated promising anti-cancer activities through various mechanisms. Research suggests it can inhibit cell cycle progression at the G2/M phase [] and induce apoptosis in several cancer cell lines [, , , ]. In glioblastoma cells, penduletin induced morphological changes, including cell body enlargement, reduction of cellular processes, and altered expression of the cytoskeletal protein vimentin, ultimately leading to apoptosis [].

Q2: Does penduletin exhibit anti-angiogenic effects?

A2: Yes, penduletin has been shown to significantly reduce the production of TGF-β1 in human glioma cells []. TGF-β1 is an angiogenic cytokine, and its downregulation suggests penduletin's potential to inhibit angiogenesis.

Q3: Has penduletin's antibacterial activity been investigated?

A3: Yes, penduletin demonstrates antibacterial activity, particularly against Gram-positive bacteria. It shows inhibitory effects against methicillin-sensitive Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Staphylococcus caprae []. Interestingly, combining penduletin with vancomycin exhibits synergistic activity against MSSA and S. caprae []. Additionally, it displays synergistic antibacterial effects against drug-resistant Staphylococcus aureus when combined with norfloxacin [].

Q4: How does penduletin exert its anti-inflammatory effects?

A5: Studies suggest that penduletin can reduce prostaglandin E2 levels []. Although its mechanism is not fully elucidated, this effect indicates potential anti-inflammatory activity.

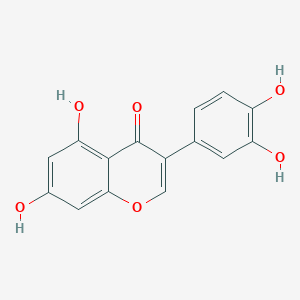

Q5: What is the chemical structure and molecular formula of penduletin?

A5: Penduletin is a 3-methoxyflavone with the IUPAC name 5,4′-dihydroxy-3,6,7-trimethoxyflavone. Its molecular formula is C18H16O7.

Q6: What spectroscopic techniques are used to characterize penduletin?

A7: Penduletin's structure is commonly elucidated using a combination of spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , ].

Q7: What are the natural sources of penduletin?

A7: Penduletin has been isolated from various plant species, including but not limited to:

- Croton betulaster [, ]

- Artemisia Herba []

- Plectranthus cylindraceus []

- Sideritis caesarea []

- Digitalis thapsi []

- Tillandsia bergeri []

- Cousinia alata []

- Colocasia gigantea [, ]

- Varthemia iphionoides []

- Stachys lavandulifolia [, ]

- Dodonaea viscosa [, , ]

- Tephrosia purpurea []

- Vitex agnus-castus [, ]

- Calycopteris floribunda []

- Chrysosplenium flagelliferum []

- Mentha spicata []

- Vitex negundo []

- Croton brasiliensis []

- Croton sellowii []

- Laggera crispata []

- Gynandropsis gynandra []

- Tinnea antiscorbutica []

- Rhamnus disperma []

- Trigonella polycerata []

- Artemisia rupestris []

- Mimosa tenuiflora []

- Caragana opulens []

Q8: Has penduletin been investigated in animal models of disease?

A9: Yes, penduletin has shown promising results in a newborn mice model of enterovirus 71 (EV71) infection, providing significant survival protection [].

Q9: Are there any reported interactions of penduletin with estrogen receptors?

A10: Yes, studies suggest that penduletin, alongside other compounds from Vitex agnus-castus, might contribute to the plant's estrogen receptor beta-selective activity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)